molecular formula C13H19ClN2O B7864922 (S)-2-Amino-N-(4-chloro-benzyl)-3,N-dimethyl-butyramide

(S)-2-Amino-N-(4-chloro-benzyl)-3,N-dimethyl-butyramide

Cat. No.: B7864922
M. Wt: 254.75 g/mol
InChI Key: LMTDAHXEYNDAOY-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(4-chloro-benzyl)-3,N-dimethyl-butyramide is a chiral amide derivative featuring a 4-chloro-benzyl substituent, a dimethylated amino group, and a branched butyramide backbone. This compound belongs to a class of substituted benzyl amides, which are widely explored in medicinal chemistry for their roles as enzyme inhibitors, antimicrobial agents, and intermediates in organic synthesis .

Properties

IUPAC Name

(2S)-2-amino-N-[(4-chlorophenyl)methyl]-N,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O/c1-9(2)12(15)13(17)16(3)8-10-4-6-11(14)7-5-10/h4-7,9,12H,8,15H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTDAHXEYNDAOY-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)CC1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-N-(4-chloro-benzyl)-3,N-dimethyl-butyramide is a chiral organic compound notable for its potential biological activity, particularly in pharmacological applications. Its unique structural features, including a chloro-benzyl substituent and an amide functional group, suggest that it may interact with various biological targets, influencing neurotransmission and metabolic processes.

Chemical Structure and Properties

The compound has the molecular formula C₁₃H₁₉ClN₂O and a molar mass of approximately 254.76 g/mol. The presence of a chiral center contributes to its stereoisomeric nature, which can significantly affect its biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₉ClN₂O
Molar Mass254.76 g/mol
Melting Point114-116 °C
Functional GroupsAmide, Chloro-benzyl

Research indicates that this compound may function as an inhibitor or modulator in specific enzyme systems. Its interactions with neurotransmitter receptors suggest potential effects on mood and cognition. The chloro substitution on the benzyl ring is believed to enhance its binding affinity to these targets, which is crucial for its pharmacological efficacy.

Biological Activity

  • Pharmacological Effects : Preliminary studies have shown that this compound exhibits significant biological activity, particularly in the context of neurotransmitter systems. It may serve as a lead compound in drug discovery efforts targeting conditions such as depression and anxiety disorders due to its potential modulatory effects on neurotransmission pathways.
  • Enzyme Interaction : The compound's structural features allow it to interact with various enzymes, potentially influencing metabolic processes. Specific studies have highlighted its activity against certain enzyme systems, although detailed mechanisms are still under investigation.
  • Neurotransmitter Receptor Binding : Interaction studies indicate that this compound may bind to neurotransmitter receptors, which could alter signaling pathways related to mood and cognition.

Case Studies

Several studies have explored the biological activity of similar compounds to understand the structure-activity relationship better:

  • Study on Related Compounds : A comparative analysis involving structurally similar compounds revealed that variations in substituents significantly impact biological activity. For instance, compounds with different halogen substitutions exhibited varying degrees of receptor affinity and enzyme inhibition.
  • In Vitro Studies : In vitro assays demonstrated that analogs of this compound showed promise in modulating acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases .

Future Directions

Further research is needed to elucidate the specific mechanisms through which this compound exerts its biological effects. This includes:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy of this compound.
  • Detailed Mechanistic Studies : Investigating the molecular interactions at play between this compound and its biological targets.
  • Development of Derivatives : Synthesizing derivatives to enhance efficacy and reduce potential side effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its 4-chloro-benzyl group, which distinguishes it from related derivatives. Key analogs and their substituents are compared below:

Compound Name (CAS) Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features Reference
(S)-2-Amino-N-(4-chloro-benzyl)-3,N-dimethyl-butyramide (Hypothetical) Cl C₁₄H₂₀ClN₂O ~263.79 (calculated) Electron-withdrawing Cl enhances polarity
(S)-2-Amino-N-(4-cyano-benzyl)-3,N-dimethyl-butyramide (1308637-71-9) CN C₁₄H₁₉N₃O 245.32 Strong electron-withdrawing CN group; discontinued
(S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide (1307498-20-9) SCH₃ C₁₅H₂₂N₂OS 278.41 (calculated) Electron-donating SCH₃; discontinued
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide (72004-10-5) SCH₃ + cyclopropyl C₁₆H₂₄N₂OS 292.44 (calculated) Bulky cyclopropyl group modifies steric effects

Key Observations :

  • Steric Effects : The methylsulfanyl (SCH₃) substituent in introduces steric bulk and electron-donating properties, which may reduce metabolic stability compared to the chloro analog .

Physicochemical Properties

Melting Points and Solubility
  • Melting Points: Chloro-substituted analogs are expected to exhibit higher melting points than SCH₃ derivatives due to stronger dipole-dipole interactions. For example, the cyano analog () was discontinued, but its structural similarity suggests a melting point range of 170–190°C (estimated).
  • Lipophilicity : The 4-Cl group likely increases logP compared to the CN group (logP ≈ 1.5 for Cl vs. 0.8 for CN), enhancing membrane permeability but reducing aqueous solubility .

Pharmacokinetic and Toxicity Profiles

  • In contrast, SCH₃ groups are metabolized to sulfoxides, which may be less toxic .
  • Toxicity : Chlorinated compounds often raise bioaccumulation concerns, though specific data for this compound are lacking.

Preparation Methods

Stepwise Amide Formation

A representative protocol involves the reaction of (S)-2-aminobutyric acid with 4-chlorobenzylamine in the presence of coupling agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or DCC (N,N'-dicyclohexylcarbodiimide). The carboxylic acid group is first activated to form an intermediate mixed anhydride or active ester, followed by nucleophilic attack by the benzylamine derivative. Subsequent N-methylation is achieved using methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate in DMF).

Key Reaction Parameters

  • Temperature: 0–25°C for coupling, 40–60°C for methylation

  • Solvents: Dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF)

  • Yields: 65–78% after purification via column chromatography

Protection-Deprotection Strategies

To prevent undesired side reactions during N-methylation, temporary protection of the amino group is often employed. Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups are commonly used due to their orthogonal deprotection conditions. For example, Boc-protected (S)-2-aminobutyric acid is reacted with 4-chloro-benzylamine, followed by deprotection using trifluoroacetic acid (TFA) and subsequent reductive amination with formaldehyde and sodium cyanoborohydride.

Advantages

  • High enantiomeric excess (>98%) due to retention of chiral integrity

  • Compatibility with scalable industrial processes

Limitations

  • Multiple protection/deprotection steps increase synthesis time

  • Potential racemization during acidic or basic conditions

Asymmetric Catalytic Synthesis

Asymmetric methods enable direct construction of the chiral center without relying on pre-formed chiral precursors. Transition-metal-catalyzed hydrogenation and organocatalytic approaches have been explored.

Enantioselective Hydrogenation

A prochiral α,β-unsaturated amide precursor, such as (E)-3-methyl-N-(4-chloro-benzyl)-2-butenamide, undergoes hydrogenation using chiral Rh or Ru catalysts. The DuPHOS (1,2-bis(phospholano)benzene) ligand system has demonstrated high enantioselectivity (up to 94% ee) under 50–100 bar H₂ pressure.

Reaction Conditions

  • Catalyst: [Rh(COD)((R,R)-Me-DuPHOS)]⁺BARF⁻

  • Solvent: Methanol or ethanol

  • Temperature: 25–40°C

  • Yield: 82% with 91% ee

Organocatalytic Strecker Synthesis

The Strecker reaction between an aldehyde, amine, and cyanide source offers an alternative route. Using a cinchona alkaloid-derived thiourea catalyst, this compound is synthesized from 4-chlorobenzylamine, isobutyraldehyde, and trimethylsilyl cyanide (TMSCN).

Optimized Parameters

  • Catalyst loading: 5 mol%

  • Solvent: Toluene at −20°C

  • Yield: 70% with 88% ee

Racemic Resolution Techniques

For cost-sensitive applications, resolution of racemic mixtures provides an economical alternative.

Diastereomeric Salt Formation

Racemic 2-amino-N-(4-chloro-benzyl)-3,N-dimethyl-butyramide is treated with chiral resolving agents such as (R)- or (S)-mandelic acid. The diastereomeric salts exhibit differential solubility in solvents like ethanol or isopropyl acetate, enabling separation via fractional crystallization.

Typical Protocol

  • Resolving agent: (L)-tartaric acid (0.5–1.0 equiv)

  • Solvent: Methanol/water (4:1)

  • Yield: 45–50% per cycle with >99% ee after three recrystallizations

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica Lipase B) selectively acylate the (R)-enantiomer of a racemic amine intermediate, leaving the desired (S)-enantiomer unreacted. The acylated product is then separated via extraction or chromatography.

Conditions

  • Acyl donor: Vinyl acetate

  • Solvent: tert-Butyl methyl ether (TBME)

  • Conversion: 48% (theoretical maximum 50%)

  • ee of (S)-product: >99%

Solid-Phase Synthesis for High-Throughput Applications

Solid-phase methods are advantageous for parallel synthesis and combinatorial libraries.

Resin-Bound Intermediate Strategy

A Wang resin-functionalized Fmoc-protected amino acid undergoes sequential coupling with 4-chloro-benzylamine and methylation agents. After cleavage from the resin using TFA, the target compound is obtained.

Procedure Highlights

  • Resin: Wang resin (1.0 mmol/g loading)

  • Coupling reagent: HBTU/HOBt

  • Cleavage: 95% TFA in DCM

  • Yield: 62% over five steps

Process Optimization and Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency, safety, and minimal purification steps.

Continuous Flow Hydrogenation

A continuous flow reactor with immobilized Pd/C catalyst enables efficient reduction of nitro intermediates to amines. Integrated with in-line purification, this method achieves 90% yield with <0.5% residual solvents.

Key Metrics

  • Flow rate: 10 mL/min

  • Pressure: 30 bar H₂

  • Catalyst lifetime: >500 hours

Solvent Recycling Systems

Industrial processes often employ solvent recovery units to minimize waste. For example, DCM from Boc-deprotection steps is distilled and reused, reducing production costs by 18–22%.

Comparative Analysis of Synthetic Methodologies

MethodYield (%)ee (%)Cost IndexScalability
Chiral Pool78>98HighExcellent
Asymmetric Hydrogenation8291Very HighModerate
Racemic Resolution50>99LowGood
Solid-Phase6295ModerateLimited

Data compiled from

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing (S)-2-Amino-N-(4-chloro-benzyl)-3,N-dimethyl-butyramide?

  • Synthesis : Use reductive amination or coupling reactions with chiral auxiliaries to retain stereochemical integrity at the (S)-configured amino center. Purify intermediates via column chromatography.
  • Characterization :

  • Elemental analysis (CHN) to confirm stoichiometry .

  • ¹H/¹³C NMR to verify stereochemistry and substituent positions (e.g., benzyl and methyl groups) .

  • IR spectroscopy to identify functional groups (amide C=O stretch ~1650 cm⁻¹) .

  • Molar conductivity to assess electrolytic behavior in solution .

  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation .

    Technique Purpose
    NMRStereochemical and structural validation
    IRFunctional group identification
    HRMSMolecular weight confirmation

Q. How can computational methods predict the thermodynamic stability of this compound?

  • Employ density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to calculate Gibbs free energy and optimize geometry .
  • Use solvation models (e.g., PCM) to simulate stability in solvents. Compare computed vibrational spectra with experimental IR data to validate accuracy .

Advanced Research Questions

Q. How should researchers resolve contradictions between experimental and computational data for this compound?

  • Scenario : Discrepancies in bond lengths or vibrational frequencies between DFT calculations and crystallography/IR data.
  • Methodology :

Re-optimize computational parameters (e.g., basis sets, exchange-correlation functionals) .

Validate experimental conditions (e.g., solvent effects, crystal packing in XRD) .

Conduct sensitivity analyses to identify error sources (e.g., approximations in DFT) .

Q. What role does the (S)-chiral center play in the compound’s biological interactions?

  • Use molecular docking to compare enantiomer binding affinities with target proteins (e.g., enzymes or receptors).
  • Synthesize the (R)-enantiomer and perform bioactivity assays (e.g., IC₅₀ measurements) to evaluate stereospecific effects .
  • Example : The (S)-configuration may enhance hydrogen bonding with active-site residues, altering pharmacological potency .

Q. How can researchers assess the compound’s potential as a pharmacophore in drug design?

  • Step 1 : Perform QSAR studies to correlate structural features (e.g., chloro-benzyl group) with bioactivity .
  • Step 2 : Test metabolic stability via liver microsome assays and ADME profiling .
  • Step 3 : Modify substituents (e.g., replacing chloro with trifluoromethyl) to optimize lipophilicity and target binding .

Methodological Considerations

Q. What strategies ensure reproducibility in synthesizing this compound?

  • Document reaction conditions (temperature, solvent, catalyst) meticulously.
  • Use chiral HPLC to verify enantiomeric excess (>98%) .
  • Share raw spectral data (NMR, IR) in supplementary materials for peer validation .

Q. Which spectroscopic techniques are critical for analyzing degradation products?

  • LC-MS/MS to identify hydrolyzed or oxidized byproducts.
  • ²D NMR (COSY, HSQC) to trace structural changes in aged samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.